Regioisomeric Discrimination: LogP Differentiates 4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine from 4-Chloro-2-(3-chlorophenyl)-6-methylpyrimidine
The target compound exhibits a computed LogP of approximately 4.02, compared to LogP = 3.76 for the regioisomer 4-chloro-2-(3-chlorophenyl)-6-methylpyrimidine (CAS 180606-74-0), representing a ΔLogP of +0.26 and indicating higher lipophilicity [1]. Both isomers share identical molecular formula (C₁₁H₈Cl₂N₂), molecular weight (239.10 g/mol), and topological polar surface area (TPSA = 25.78 Ų), yet their reversed substitution patterns yield measurably different partition coefficients . This difference is consequential because LogP directly influences membrane permeability, passive absorption, and non-specific protein binding in biological assays, meaning that these isomers are not interchangeable in lead optimization campaigns where lipophilicity must be tightly controlled [2].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.02 (ChemBase computed) |
| Comparator Or Baseline | 4-Chloro-2-(3-chlorophenyl)-6-methylpyrimidine (CAS 180606-74-0): LogP = 3.76 |
| Quantified Difference | ΔLogP = +0.26 (target compound more lipophilic) |
| Conditions | Computed LogP; both compounds share MW = 239.10 and TPSA = 25.78 Ų |
Why This Matters
Procurement of the correct regioisomer ensures that downstream ADME properties and SAR trends remain consistent; even a ΔLogP of 0.26 can shift a compound across critical lipophilicity thresholds in lead optimization.
- [1] ChemBase. 4-Chloro-2-(3-chlorophenyl)-6-methylpyrimidine – CBID:124286 (LogD pH 7.4 = 4.02; LogP = 4.02). http://www.chembase.cn/molecule-124286.html (accessed 2026-04-27). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. (Class-level evidence supporting the impact of ΔLogP on ADME properties.) View Source
